molecular formula C11H13NO B8721689 3-isopropyl-1H-indol-5-ol

3-isopropyl-1H-indol-5-ol

Cat. No.: B8721689
M. Wt: 175.23 g/mol
InChI Key: AGUCHSMRRNZFRZ-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-indol-5-ol is an indole derivative characterized by a hydroxyl group at the 5-position and an isopropyl substituent at the 3-position of the indole ring. Indole derivatives are pivotal in pharmaceutical and materials science due to their diverse bioactivity and synthetic versatility. The isopropyl group at the 3-position likely enhances steric bulk and lipophilicity compared to smaller substituents, influencing solubility, receptor binding, and metabolic stability .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-propan-2-yl-1H-indol-5-ol

InChI

InChI=1S/C11H13NO/c1-7(2)10-6-12-11-4-3-8(13)5-9(10)11/h3-7,12-13H,1-2H3

InChI Key

AGUCHSMRRNZFRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties & Applications Reference
3-Isopropyl-1H-indol-5-ol Isopropyl (C3) ~175.2 (estimated) Hypothesized: Enhanced lipophilicity, potential CNS activity
3-Methyl-1H-indol-5-ol Methyl (C3) 161.2 Pharmaceutical intermediate, dye synthesis
1,3-Dimethyl-1H-indol-5-ol Methyl (C1, C3) 161.2 Reduced steric hindrance, higher solubility
5-Hydroxytryptophol 2-Hydroxyethyl (C3) 191.2 Neurotransmitter analog, antioxidant activity
3-(2-Isobutyl-oxazol-5-yl)-1H-indole Isobutyl-oxazole (C3) 244.3 (estimated) Increased rigidity, potential kinase inhibition

Key Observations :

  • Steric and Electronic Effects : The isopropyl group in 3-isopropyl-1H-indol-5-ol offers greater steric bulk than methyl or hydroxyethyl substituents, which may hinder enzymatic degradation but reduce aqueous solubility .
  • Biological Activity : Compounds with heterocyclic substituents (e.g., oxazole in ) often exhibit enhanced binding to enzymatic pockets, as seen in kinase inhibitors .
Yield and Purity Considerations
  • 3-Methyl-1H-indol-5-ol : Synthesized via conventional methods with yields >30%, purified via column chromatography .
  • S-Alkylated Oxadiazole-Indoles (): Yields range from 35–55%, with purity confirmed by NMR and mass spectrometry .
  • Triazole-Indole Hybrids (): Lower yields (~35%) due to multi-step synthesis but high selectivity .

Implications for 3-Isopropyl-1H-indol-5-ol :
The isopropyl group may require optimized reaction conditions (e.g., bulky amine handling, longer reaction times) to mitigate steric hindrance during synthesis.

Pharmaceutical Potential
  • 3-Methyl-1H-indol-5-ol : Key intermediate in serotonin analogs and antitumor agents .
  • 5-Hydroxytryptophol : Neuroprotective effects in ischemia models via antioxidant mechanisms .
  • Imidazol-Indole Hybrids (): Demonstrated activity against kinases and apoptosis pathways .

Hypothesis for 3-Isopropyl-1H-indol-5-ol :
The isopropyl group could improve pharmacokinetics in CNS drugs by prolonging half-life, though excessive lipophilicity may limit solubility.

Material Science and Dyes
  • 3-Methyl-1H-indol-5-ol : Used in dye synthesis due to aromatic stability and functional group reactivity .
  • Oxadiazole-Indoles (): Applied in polymer stabilization and optoelectronic materials .

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